molecular formula C16H18N4O4 B15074266 N,N'-dimethyl-N,N'-bis(4-nitrophenyl)ethane-1,2-diamine CAS No. 127988-51-6

N,N'-dimethyl-N,N'-bis(4-nitrophenyl)ethane-1,2-diamine

Cat. No.: B15074266
CAS No.: 127988-51-6
M. Wt: 330.34 g/mol
InChI Key: AUWHSUNDMFBOIV-UHFFFAOYSA-N
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Description

N~1~,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine is an organic compound with the molecular formula C16H18N4O4. It belongs to the class of aromatic compounds and is characterized by the presence of nitro groups attached to phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine typically involves the reaction of 4-nitrobenzaldehyde with N,N-dimethylethylenediamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

4-nitrobenzaldehyde+N,N-dimethylethylenediaminep-toluenesulfonic acidN 1 ,N 2 -dimethyl-N 1 ,N 2 -bis(4-nitrophenyl)-1,2-ethanediamine\text{4-nitrobenzaldehyde} + \text{N,N-dimethylethylenediamine} \xrightarrow{\text{p-toluenesulfonic acid}} \text{N~1~,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine} 4-nitrobenzaldehyde+N,N-dimethylethylenediaminep-toluenesulfonic acid​N 1 ,N 2 -dimethyl-N 1 ,N 2 -bis(4-nitrophenyl)-1,2-ethanediamine

Industrial Production Methods

In industrial settings, the production of N1,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C), sodium borohydride (NaBH~4~)

    Substitution: Nitric acid (HNO~3~), sulfuric acid (H~2~SO~4~), halogens (Cl~2~, Br2)

Major Products Formed

    Oxidation: Formation of nitroso derivatives

    Reduction: Formation of corresponding amines

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

N~1~,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N1,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce cytotoxic effects.

Comparison with Similar Compounds

N~1~,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine can be compared with other similar compounds, such as:

    N~1~,N~2~-dimethyl-N~1~,N~2~-bis(4-aminophenyl)-1,2-ethanediamine: Similar structure but with amino groups instead of nitro groups, leading to different reactivity and applications.

    N~1~,N~2~-dimethyl-N~1~,N~2~-bis(4-chlorophenyl)-1,2-ethanediamine:

The uniqueness of N1,N~2~-dimethyl-N~1~,N~2~-bis(4-nitrophenyl)-1,2-ethanediamine lies in its specific combination of nitro groups and aromatic rings, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

127988-51-6

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

N,N'-dimethyl-N,N'-bis(4-nitrophenyl)ethane-1,2-diamine

InChI

InChI=1S/C16H18N4O4/c1-17(13-3-7-15(8-4-13)19(21)22)11-12-18(2)14-5-9-16(10-6-14)20(23)24/h3-10H,11-12H2,1-2H3

InChI Key

AUWHSUNDMFBOIV-UHFFFAOYSA-N

Canonical SMILES

CN(CCN(C)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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